![molecular formula C15H16N4O3S2 B285388 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285388.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It is a thiazole derivative that has been extensively studied for its potential use in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. It has been shown to increase the concentration of extracellular glutamate, which is a neurotransmitter that plays a crucial role in synaptic transmission. TBOA inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels that can activate glutamate receptors. This activation can lead to neuroprotective effects and can also enhance synaptic plasticity.
Wirkmechanismus
TBOA inhibits glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can activate glutamate receptors. The activation of glutamate receptors can lead to various physiological effects, including neuroprotection and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It can increase the concentration of extracellular glutamate, which can lead to the activation of glutamate receptors. This activation can lead to neuroprotective effects and can also enhance synaptic plasticity. TBOA has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. It has been shown to be more potent than other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). However, a limitation of using TBOA is its toxicity. It can cause cell death at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBOA. One direction is to investigate its potential use in treating various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. Another direction is to study its effects on synaptic plasticity and its potential use in enhancing learning and memory. Additionally, further research is needed to explore the toxicity of TBOA and to develop safer derivatives of the compound for use in experiments.
Synthesemethoden
The synthesis of TBOA involves the condensation of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 4-tert-butyl-2-bromoacetylthiazole in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product.
Eigenschaften
Molekularformel |
C15H16N4O3S2 |
---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H16N4O3S2/c1-15(2,3)10-7-23-13(16-10)17-11(20)8-24-14-19-18-12(22-14)9-5-4-6-21-9/h4-7H,8H2,1-3H3,(H,16,17,20) |
InChI-Schlüssel |
JSRLFUWUFNRXBQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.